molecular formula C10H16Cl3N3 B1452827 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 1197941-02-8

5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No. B1452827
CAS RN: 1197941-02-8
M. Wt: 284.6 g/mol
InChI Key: OPTCWXWDTIFYKT-UHFFFAOYSA-N
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Description

5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound with the CAS Number: 1197941-02-8 . It has a molecular weight of 284.62 and its IUPAC name is N-(5-chloro-2-pyridinyl)-N-(4-piperidinyl)amine dihydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.62 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, which are critical for developing new cancer therapies. A practical synthesis method offers an economical pathway, demonstrating its significance in medicinal chemistry (Zhang et al., 2009).
  • Another application is found in the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, showcasing its potential in creating stereoselective catalysts. This emphasizes the compound's role in facilitating enantioselective syntheses, important for producing pharmaceuticals with specific activity (Tian et al., 2012).

Biological Activities and Potential Therapeutic Applications

  • The structure of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride has been implicated in the development of novel vasodilation agents. This suggests its utility in creating medications for cardiovascular diseases, indicating a broad therapeutic potential (Girgis et al., 2008).
  • In synthetic organic chemistry, it acts as an intermediate for synthesizing a variety of compounds, including those with potential as substance P antagonists. This highlights its importance in the discovery and development of new treatments for conditions related to the neurotransmitter substance P, such as pain and emesis (Knoops et al., 1997).

Molecular Structure and Design

  • Research into its molecular structure has contributed to the development of analgesic agents, demonstrating the compound's role in the innovative design of pain relief medications. This underscores the importance of understanding chemical structures for the development of new therapeutic agents (Aggarwal et al., 2020).

properties

IUPAC Name

5-chloro-N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTCWXWDTIFYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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